molecular formula C7H5F7O2 B1305496 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione CAS No. 356-30-9

5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione

Cat. No.: B1305496
CAS No.: 356-30-9
M. Wt: 254.1 g/mol
InChI Key: QHBCZMRCKGKVSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione typically involves the fluorination of heptane-2,4-dione. One common method includes the reaction of heptane-2,4-dione with a fluorinating agent such as sulfur tetrafluoride (SF4) or hydrogen fluoride (HF) under controlled conditions . The reaction is usually carried out at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is used as a building block in the synthesis of various fluorinated compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It may also be explored for potential pharmaceutical applications due to its stability and reactivity .

Industry: Industrially, this compound is used in the production of specialty chemicals, coatings, and polymers. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability .

Mechanism of Action

The mechanism of action of 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione involves its interaction with molecular targets through its fluorinated functional groups. The high electronegativity of fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. This can lead to the modulation of biochemical pathways and the formation of stable complexes with proteins or other biomolecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5,5,6,6,7,7,7-Heptafluoroheptane-2,4-dione is unique due to its specific arrangement of fluorine atoms and the presence of two carbonyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F7O2/c1-3(15)2-4(16)5(8,9)6(10,11)7(12,13)14/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBCZMRCKGKVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379267
Record name 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-30-9
Record name 5,5,6,6,7,7,7-heptafluoroheptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 356-30-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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